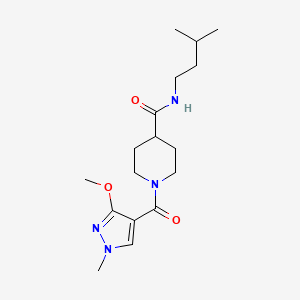![molecular formula C16H15N5OS B6587670 2-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide CAS No. 1226447-12-6](/img/structure/B6587670.png)
2-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide is a small molecule that has been extensively studied in the scientific community due to its wide range of applications. This molecule has been found to have various biological and physiological effects, and has been studied for its potential to be used in a variety of laboratory experiments.
科学的研究の応用
2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide has been studied for its potential applications in a variety of scientific research areas. For example, it has been studied for its potential as an antimicrobial agent, as well as for its ability to inhibit the growth of certain types of cancer cells. It has also been studied for its potential to be used in the treatment of neurological disorders, and for its potential to be used in the development of new drugs.
作用機序
The mechanism of action of 2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide is not fully understood, but it is believed to interact with certain proteins in the body in order to produce its various effects. Specifically, it has been found to interact with the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. It is also believed to interact with other proteins that are involved in the regulation of cell growth, which may explain its potential as an antimicrobial agent and cancer inhibitor.
Biochemical and Physiological Effects
2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the growth of certain types of cancer cells, and has been found to have antimicrobial effects. It has also been found to have anti-inflammatory and antioxidant effects, and to have potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide in laboratory experiments is that it is relatively easy to synthesize. This makes it a cost-effective option for researchers. Additionally, it has been found to have a variety of effects in laboratory studies, which makes it an attractive option for a wide range of experiments. However, there are some limitations to using this molecule in laboratory experiments. For example, it has been found to have a relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
Future research on 2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide could focus on its potential applications in the treatment of other diseases and disorders. Additionally, further research could be done to better understand its mechanism of action, as well as to improve its synthesis method for greater cost-effectiveness. Additionally, further research could be done to explore its potential as an antimicrobial agent, as well as to explore its potential for use in other laboratory experiments.
合成法
2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide can be synthesized using a variety of methods. One of the most common methods is through a condensation reaction between 4-methylpyridine and 1,3-thiazol-4-yl acetamide. This reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and yields the desired molecule. Other methods of synthesis include the use of anhydrous ammonia and a Grignard reaction.
特性
IUPAC Name |
2-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-11-4-6-18-14(7-11)21-16-20-13(10-23-16)8-15(22)19-12-3-2-5-17-9-12/h2-7,9-10H,8H2,1H3,(H,19,22)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOGUIPSHTZMNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=CS2)CC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-oxo-2-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}ethyl)-1H-indole-3-carboxamide](/img/structure/B6587598.png)
![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide](/img/structure/B6587602.png)
![N-(3-chloro-4-fluorophenyl)-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide](/img/structure/B6587610.png)
![ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate](/img/structure/B6587614.png)

![2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide](/img/structure/B6587625.png)
![2-(4-fluorophenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide](/img/structure/B6587629.png)
![N-(2-oxo-2H-chromen-3-yl)-2-[6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6587645.png)
![1-(4-benzylpiperidin-1-yl)-2-{2-[(pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B6587660.png)
![N-[(furan-2-yl)methyl]-2-{2-[(pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6587663.png)
![4-[({7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}amino)methyl]benzene-1-sulfonamide](/img/structure/B6587683.png)
![methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate](/img/structure/B6587687.png)
